molecular formula C8H8F2O B2570857 (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol CAS No. 1446417-95-3

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol

Cat. No.: B2570857
CAS No.: 1446417-95-3
M. Wt: 158.148
InChI Key: VLFVJGXNABYRLB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol is a chiral alcohol with the molecular formula C8H8F2O. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and an ethanol moiety. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-fluoro-1-(3-fluorophenyl)ethanone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized biocatalytic processes. The use of immobilized enzymes and advanced purification techniques ensures high yield and enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Further reduction can yield the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride, tosyl chloride, or other halogenating agents.

Major Products Formed:

    Oxidation: 2-Fluoro-1-(3-fluorophenyl)ethanone or 2-fluoro-1-(3-fluorophenyl)acetaldehyde.

    Reduction: 2-Fluoro-1-(3-fluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-2-Fluoro-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into enzyme active sites with high specificity, facilitating stereoselective reactions. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .

Comparison with Similar Compounds

  • (1S)-2-Fluoro-1-(4-fluorophenyl)ethanol
  • (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol
  • (1S)-2-Fluoro-1-(3-chlorophenyl)ethanol

Comparison: Compared to its analogs, (1S)-2-Fluoro-1-(3-fluorophenyl)ethanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its reactivity, binding affinity to enzymes, and overall stability. The compound’s high enantiomeric purity and specific stereochemistry make it particularly useful in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1S)-2-fluoro-1-(3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFVJGXNABYRLB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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